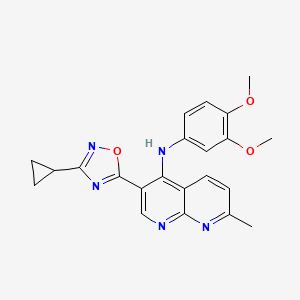

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Beschreibung

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a structurally complex molecule featuring a 1,8-naphthyridine core substituted with a methyl group at position 7, a 1,2,4-oxadiazole ring at position 3 (bearing a cyclopropyl moiety), and an aromatic amine linked to a 3,4-dimethoxyphenyl group. Structural determination of such compounds often relies on X-ray crystallography tools like the SHELX software suite, which has been instrumental in small-molecule refinement and structure validation .

Eigenschaften

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-12-4-8-15-19(25-14-7-9-17(28-2)18(10-14)29-3)16(11-23-21(15)24-12)22-26-20(27-30-22)13-5-6-13/h4,7-11,13H,5-6H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLBAHCYUUACNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C4=NC(=NO4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Table 2: Experimental Data for Compound 5n

| Property | Value/Data |

|---|---|

| Melting Point | 257–259 °C |

| IR Peaks (cm⁻¹) | 2766, 1635, 1589, 1567, 1475, 1404, 1302, 1249, 1129, 1051, 1001, 870, 819 |

| ¹H-NMR (DMSO-d6) | δ 7.54 (dd, J = 8.8, 2.5 Hz), 7.62 (d, J = 8.8 Hz), 7.79–8.79 (AA’XX’), 11.26 (bs) |

| ¹³C-NMR (DMSO-d6) | δ 117.5, 118.4, 119.3, 123.6, 130.6, 131.0, 131.4, 138.4, 150.8, 156.5, 159.9 |

| HRMS (ESI+) | [M+H]⁺: 307.015 (calcd. 307.0148) |

Inferences for the Target Compound:

- The absence of chlorine atoms in the target’s dimethoxyphenyl group may lower its melting point compared to 5n (257–259 °C) due to reduced intermolecular halogen bonding.

- The cyclopropyl-oxadiazole moiety in the target compound could lead to distinct IR peaks (e.g., C-O-C stretching near 1249 cm⁻¹ ) and NMR shifts influenced by ring strain.

Research Findings and Implications

Electronic Effects:

- The 3,4-dimethoxyphenyl group in the target compound likely enhances electron density at the aromatic amine, improving solubility in polar solvents compared to 5n’s dichlorophenyl group. This could favor interactions with biological targets requiring electron-rich binding pockets .

In contrast, 5n’s pyridin-4-yl group may favor aqueous solubility .

Core Structure Impact:

- The 1,8-naphthyridine core’s extended conjugation may enhance UV absorbance and fluorescence properties, making the target compound suitable for spectroscopic tracking in biological studies.

Synthetic Considerations:

- The CHEMENU compound’s dihydrobenzodioxin substituent suggests synthetic routes involving etherification, whereas the target compound’s dimethoxyphenyl group may require milder conditions to preserve methoxy integrity .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.